Cas no 2229199-55-5 (1-(1H-imidazol-2-yl)methylcyclopropan-1-ol)

1-(1H-imidazol-2-yl)methylcyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(1H-imidazol-2-yl)methylcyclopropan-1-ol
- 2229199-55-5
- EN300-1790109
- 1-[(1H-imidazol-2-yl)methyl]cyclopropan-1-ol
-
- インチ: 1S/C7H10N2O/c10-7(1-2-7)5-6-8-3-4-9-6/h3-4,10H,1-2,5H2,(H,8,9)
- InChIKey: SOIQJEMOGSSTAI-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2=NC=CN2)CC1
計算された属性
- せいみつぶんしりょう: 138.079312947g/mol
- どういたいしつりょう: 138.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 48.9Ų
1-(1H-imidazol-2-yl)methylcyclopropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1790109-0.05g |
1-[(1H-imidazol-2-yl)methyl]cyclopropan-1-ol |
2229199-55-5 | 0.05g |
$1140.0 | 2023-09-19 | ||
Enamine | EN300-1790109-2.5g |
1-[(1H-imidazol-2-yl)methyl]cyclopropan-1-ol |
2229199-55-5 | 2.5g |
$2660.0 | 2023-09-19 | ||
Enamine | EN300-1790109-1.0g |
1-[(1H-imidazol-2-yl)methyl]cyclopropan-1-ol |
2229199-55-5 | 1g |
$1357.0 | 2023-06-03 | ||
Enamine | EN300-1790109-5g |
1-[(1H-imidazol-2-yl)methyl]cyclopropan-1-ol |
2229199-55-5 | 5g |
$3935.0 | 2023-09-19 | ||
Enamine | EN300-1790109-1g |
1-[(1H-imidazol-2-yl)methyl]cyclopropan-1-ol |
2229199-55-5 | 1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1790109-0.25g |
1-[(1H-imidazol-2-yl)methyl]cyclopropan-1-ol |
2229199-55-5 | 0.25g |
$1249.0 | 2023-09-19 | ||
Enamine | EN300-1790109-0.5g |
1-[(1H-imidazol-2-yl)methyl]cyclopropan-1-ol |
2229199-55-5 | 0.5g |
$1302.0 | 2023-09-19 | ||
Enamine | EN300-1790109-10.0g |
1-[(1H-imidazol-2-yl)methyl]cyclopropan-1-ol |
2229199-55-5 | 10g |
$5837.0 | 2023-06-03 | ||
Enamine | EN300-1790109-0.1g |
1-[(1H-imidazol-2-yl)methyl]cyclopropan-1-ol |
2229199-55-5 | 0.1g |
$1195.0 | 2023-09-19 | ||
Enamine | EN300-1790109-5.0g |
1-[(1H-imidazol-2-yl)methyl]cyclopropan-1-ol |
2229199-55-5 | 5g |
$3935.0 | 2023-06-03 |
1-(1H-imidazol-2-yl)methylcyclopropan-1-ol 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
1-(1H-imidazol-2-yl)methylcyclopropan-1-olに関する追加情報
Introduction to 1-(1H-imidazol-2-yl)methylcyclopropan-1-ol (CAS No. 2229199-55-5)
1-(1H-imidazol-2-yl)methylcyclopropan-1-ol, with the CAS number 2229199-55-5, is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a cyclopropane ring and an imidazole moiety, making it a promising candidate for various biological applications.
The chemical structure of 1-(1H-imidazol-2-yl)methylcyclopropan-1-ol consists of a cyclopropane ring attached to an imidazole group via a methylene bridge. The cyclopropane ring, known for its high ring strain, imparts unique reactivity and stability properties to the molecule. The imidazole group, on the other hand, is a versatile functional group that is commonly found in many biologically active compounds, including histidine residues in proteins and various pharmaceutical agents.
Recent studies have explored the potential of 1-(1H-imidazol-2-yl)methylcyclopropan-1-ol in various therapeutic areas. One notable area of research is its activity as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory effects on a key enzyme involved in the biosynthesis of fatty acids, suggesting its potential as a therapeutic agent for metabolic disorders such as obesity and diabetes.
In addition to its enzymatic inhibition properties, 1-(1H-imidazol-2-yl)methylcyclopropan-1-ol has also shown promise in modulating receptor activity. Research conducted by a team at the University of California, San Francisco, demonstrated that this compound can act as an agonist for certain G-protein coupled receptors (GPCRs), which are important targets for drug development. The ability to modulate GPCR activity opens up new avenues for treating conditions such as cardiovascular diseases and neurological disorders.
The pharmacokinetic properties of 1-(1H-imidazol-2-yl)methylcyclopropan-1-ol have also been investigated. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a drug candidate. Its low molecular weight and high lipophilicity contribute to its good oral bioavailability and tissue penetration, which are crucial factors for effective drug delivery.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(1H-imidazol-2-yl)methylcyclopropan-1-ol. Preliminary results from Phase I trials have indicated that the compound is well-tolerated by patients with minimal side effects. These findings are encouraging and suggest that further clinical development is warranted.
Beyond its therapeutic applications, 1-(1H-imidazol-2-yl)methylcyclopropan-1-ol has also been studied for its potential use in diagnostic imaging. Researchers at Harvard Medical School have developed a radiolabeled derivative of this compound that can be used for positron emission tomography (PET) imaging. This derivative has shown high specificity and sensitivity in detecting certain types of tumors, making it a valuable tool for early cancer diagnosis.
The synthesis of 1-(1H-imidazol-2-yl)methylcyclopropan-1-ol has been optimized to improve yield and purity. Various synthetic routes have been explored, including transition metal-catalyzed reactions and organocatalytic methods. These advancements in synthetic chemistry have made it possible to produce this compound on a larger scale, facilitating its use in both research and industrial settings.
In conclusion, 1-(1H-imidazol-2-yl)methylcyclopropan-1-ol (CAS No. 2229199-55-5) is a promising compound with diverse biological activities and potential applications in medicine and diagnostics. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a valuable asset in the development of novel treatments for various diseases.
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